Sitaxsentan-13C4 Sodium
Description
Contextualizing Endothelin Receptor Antagonists in Biomedical Science
Endothelins are a family of peptides that act as potent vasoconstrictors, meaning they cause the narrowing of blood vessels. patsnap.comastrazeneca.com This action is mediated through their binding to endothelin receptors, primarily the ETA and ETB subtypes, which are located on the surface of various cells, including vascular smooth muscle and endothelial cells. patsnap.comnih.gov The binding of endothelin-1 (B181129) (ET-1), a predominant isoform, to ETA receptors on smooth muscle cells triggers a cascade of intracellular events leading to vasoconstriction and cell proliferation. astrazeneca.comcvpharmacology.com
In certain disease states, such as pulmonary arterial hypertension, there is an overproduction of endothelin, leading to excessive vasoconstriction and harmful remodeling of the pulmonary arteries. nih.govpicmonic.com Endothelin receptor antagonists (ERAs) are a class of drugs designed to block the action of endothelin on its receptors, thereby promoting vasodilation and inhibiting the proliferative effects. patsnap.comcvpharmacology.com These drugs can be either selective, targeting only one receptor subtype (like Sitaxsentan (B1663635) for ETA), or non-selective, blocking both ETA and ETB receptors. patsnap.comwikidoc.org The development of ERAs has been a significant advancement in the management of conditions characterized by endothelin-mediated pathology. ahajournals.org
Fundamental Principles and Advantages of Stable Isotope Labeling in Drug Discovery and Development
Stable isotope labeling is a powerful technique used in pharmaceutical research to trace the fate of a drug molecule within a biological system. metsol.comnih.gov This method involves replacing one or more atoms in the drug's structure with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N). acs.orgsymeres.com Because these isotopes are chemically identical to their more common counterparts, the labeled molecule behaves in the same way as the unlabeled drug in biological processes. metsol.com
The primary advantage of this technique lies in its application with highly sensitive analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orghwb.gov.in These instruments can differentiate between the labeled and unlabeled compounds based on their mass difference, allowing researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) of the drug. nih.govacs.org This information is crucial for understanding a drug's pharmacokinetic profile and identifying its metabolites. nih.govnih.gov Stable isotope labeling is considered a safe and effective method, avoiding the complexities and safety concerns associated with radioactive isotopes. researchgate.netwikipedia.org
Rationale for Carbon-13 (¹³C) Isotopic Labeling in Sitaxsentan Research
The choice of carbon-13 for labeling Sitaxsentan to create Sitaxsentan-13C4 Sodium is based on several key advantages that ¹³C offers in analytical research. Carbon-13 is a stable, non-radioactive isotope of carbon, making it safe for use in a wide range of studies. wikipedia.org
A significant benefit of using ¹³C-labeled compounds is their utility as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). researchgate.netlibios.fr An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known concentration. It helps to correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the measurement. libios.frnih.govrsc.org
Compared to other stable isotopes like deuterium, ¹³C labeling often provides a cleaner analytical signal with less potential for chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect". nih.govkcasbio.com This co-elution ensures that both the labeled and unlabeled compounds experience the same conditions during analysis, leading to more reliable quantification. researchgate.netkcasbio.com The distinct mass signature of this compound allows for its unambiguous detection and quantification, even in complex biological matrices, facilitating detailed pharmacokinetic and metabolic studies of the parent drug. vulcanchem.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C₁₄¹³C₄H₁₄ClN₂NaO₆S₂ |
|---|---|
Molecular Weight |
480.86 |
Synonyms |
N-(4-Chloro-3-methyl-5-isoxazolyl-13C4)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]-3-thiophenesulfonamide Sodium; IPI 1040-13C4; Sitax-13C4 ; Sitaxentan-13C4 Sodium; TBC 11251-13C4 ; Thelin-13C4 ; _x000B_ |
Origin of Product |
United States |
Synthesis and Isotopic Integrity of Sitaxsentan 13c4 Sodium
Synthetic Strategies for ¹³C₄-Labeled Sitaxsentan (B1663635) Analogues
The synthesis of Sitaxsentan-13C4 Sodium necessitates a multi-step approach where the four carbon-13 atoms are strategically introduced into the molecular backbone. While the precise, proprietary synthetic route for this specific labeled compound is not publicly detailed, the general strategy involves the use of commercially available ¹³C-labeled starting materials that are incorporated early in the synthetic pathway.
A plausible synthetic approach would involve the labeling of the thiophene (B33073) ring or the adjacent carboxylic acid moiety, as these are key structural features. For instance, the synthesis could commence with a ¹³C-labeled thiophene precursor. The subsequent steps would involve building the rest of the molecule around this labeled core. Another strategy could involve the introduction of a ¹³C-labeled acetyl group, which is then elaborated to form a part of the heterocyclic systems in sitaxsentan. The final steps would typically involve the formation of the sulfonamide linkage and the sodium salt.
| Parameter | Description |
| Labeling Position | Typically on a stable part of the molecule, away from metabolically active sites to prevent loss of the label. |
| Starting Materials | Commercially available precursors with high isotopic enrichment, such as ¹³C-labeled thiophene derivatives or simple aliphatic chains. |
| Key Reactions | Multi-step organic synthesis involving reactions such as nucleophilic substitution, condensation, and cyclization to construct the complex sitaxsentan framework. |
| Final Steps | Formation of the sulfonamide bond and conversion to the sodium salt. |
Methodologies for Isotopic Enrichment and Purity Determination
Ensuring high isotopic enrichment and chemical purity is paramount for the utility of this compound as an internal standard. Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of ¹³C atoms.
Methodologies to determine this include:
Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be quantified.
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound, ensuring that it is free from unlabeled sitaxsentan and other synthetic impurities.
The combination of these techniques provides a comprehensive profile of both the chemical and isotopic purity of the final product.
| Parameter | Methodology | Typical Specification |
| Isotopic Enrichment | Mass Spectrometry | >99% |
| Chemical Purity | HPLC | >98% |
| Isotopic Distribution | Mass Spectrometry | Primarily M+4, with minimal contribution from M+1, M+2, and M+3 |
Spectroscopic and Chromatographic Techniques for Structural Elucidation of Sitaxsentan-13C4
Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable for confirming the successful incorporation of the four ¹³C atoms. HRMS provides a highly accurate mass measurement, allowing for the unequivocal confirmation of the elemental composition and the mass difference between the labeled and unlabeled compounds.
Tandem MS/MS involves the fragmentation of the molecular ion. By comparing the fragmentation patterns of this compound with its unlabeled counterpart, the location of the ¹³C labels within the molecule can often be inferred. The mass shift in specific fragment ions confirms that the label is present in that particular part of the molecule.
| Technique | Purpose | Expected Observation |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the accurate mass and elemental composition. | A mass shift of approximately +4.013 Da compared to the unlabeled standard. |
| Tandem Mass Spectrometry (MS/MS) | To analyze fragment ions and help locate the position of the labels. | Specific fragment ions will show a mass shift corresponding to the number of ¹³C atoms they contain. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive determination of the exact positions of the ¹³C labels within the sitaxsentan molecule. While ¹H NMR can provide some clues through ¹³C-¹H coupling, ¹³C NMR is the most direct method.
In a ¹³C NMR spectrum of this compound, the signals corresponding to the labeled carbon atoms will be significantly enhanced in intensity. Furthermore, the coupling between adjacent ¹³C atoms (¹³C-¹³C coupling) can be observed, providing definitive evidence of their relative positions.
| NMR Technique | Information Obtained |
| ¹³C NMR | Direct observation of the labeled carbon atoms, seen as highly intense signals. |
| ¹H NMR | Observation of ¹³C-¹H coupling constants for protons attached to or near the labeled carbons. |
| 2D NMR (e.g., HSQC, HMBC) | Correlation of proton and carbon signals to precisely map the location of the ¹³C labels within the molecular structure. |
Sophisticated Analytical Methodologies Employing Sitaxsentan 13c4 Sodium
Quantitative Bioanalytical Assays Utilizing ¹³C₄ Internal Standards
The cornerstone of robust pharmacokinetic and metabolic evaluation lies in the ability to accurately quantify the parent drug and its metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard, such as Sitaxsentan-13C4 Sodium, is integral to achieving the required levels of sensitivity, specificity, and reproducibility.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Pre-clinical Matrices
The development of a validated LC-MS/MS method is a critical first step for the quantification of sitaxsentan (B1663635) in pre-clinical matrices like rat or dog plasma. The use of this compound as an internal standard is pivotal in this process. Since the stable isotope-labeled standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thereby compensating for matrix effects and variations in sample preparation and instrument response.
A typical method development would involve protein precipitation from plasma samples using a solvent like acetonitrile, followed by chromatographic separation on a C18 reversed-phase column. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
Table 1: Representative LC-MS/MS Method Parameters for the Quantification of Sitaxsentan in Rat Plasma
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Sitaxsentan) | Precursor Ion (m/z) > Product Ion (m/z) |
| MRM Transition (Sitaxsentan-13C4) | Precursor Ion (m/z) > Product Ion (m/z) |
The method would be validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, recovery, and stability.
Table 2: Representative Validation Summary for Sitaxsentan Assay in Rat Plasma
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Intra-day Accuracy (%RE) | ± 15% | Within ± 10% |
| Inter-day Accuracy (%RE) | ± 15% | Within ± 13% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
Isotope Dilution Mass Spectrometry for Absolute Quantitation
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for the absolute quantitation of analytes in a sample. By adding a known amount of the isotopically labeled standard (this compound) to the unknown sample, the concentration of the unlabeled sitaxsentan can be determined with high accuracy by measuring the ratio of the mass spectrometric signals of the analyte and the internal standard.
The principle of IDMS relies on the fact that the labeled and unlabeled compounds behave identically during sample preparation and analysis. This minimizes errors arising from incomplete extraction or matrix-induced signal suppression or enhancement. The use of a ¹³C₄-labeled standard is particularly advantageous as the four-mass unit difference provides a clear separation from the natural isotopic distribution of the unlabeled sitaxsentan, preventing any spectral overlap and ensuring accurate ratio measurement.
In Vitro and Ex Vivo Metabolic Profiling Using ¹³C₄-Labeled Sitaxsentan
Understanding the metabolic pathways of a drug candidate is crucial for predicting its efficacy and potential for drug-drug interactions. The use of ¹³C₄-labeled sitaxsentan is a powerful tool in these investigations, as it allows for the unambiguous identification of drug-related metabolites in complex biological matrices.
Identification of Phase I and Phase II Metabolites via ¹³C Labeling
In vitro studies using liver microsomes or hepatocytes from preclinical species such as rats and dogs are commonly employed to identify potential metabolites. When ¹³C₄-labeled sitaxsentan is used as the substrate, any resulting metabolites will retain the ¹³C₄-label. In the mass spectrum, this manifests as a characteristic isotopic pattern, with the metabolite appearing as a doublet of peaks separated by four mass units from its corresponding unlabeled counterpart (if a mix of labeled and unlabeled substrate is used) or as a single peak shifted by four mass units if only the labeled substrate is used. This "isotopic signature" allows for the rapid and confident identification of drug-related material against the complex background of the biological matrix.
Research has shown that sitaxentan undergoes Phase I metabolism involving the demethyleneation of its 1,3-benzodioxole (B145889) ring to form an ortho-catechol metabolite. acs.orgnih.gov This catechol can be further oxidized to a reactive ortho-quinone metabolite. acs.orgnih.gov The use of ¹³C₄-labeled sitaxsentan would confirm that these metabolites originate from the parent drug. While specific Phase II metabolites of sitaxsentan in preclinical species are not extensively documented in publicly available literature, common Phase II reactions include glucuronidation and sulfation of hydroxylated metabolites. The ¹³C₄ label would be instrumental in identifying such conjugates.
Elucidation of Metabolic Pathways in Hepatic Systems (e.g., Microsomal Incubations)
Incubations of ¹³C₄-labeled sitaxsentan with liver microsomes from different species (e.g., rat, dog) in the presence of necessary cofactors (e.g., NADPH for Phase I reactions, UDPGA for glucuronidation) allow for a comparative elucidation of metabolic pathways. By analyzing the metabolite profiles across species, researchers can identify potential differences in metabolism that may have implications for the selection of appropriate animal models for preclinical safety and efficacy studies.
The formation of the catechol and subsequent quinone metabolite has been observed in in vitro incubations with mouse, rat, and dog liver microsomes. acs.orgnih.gov This indicates a common Phase I metabolic pathway across these species. The trapping of a glutathione (B108866) conjugate of the sitaxentan quinone in these microsomal incubations further elucidates the bioactivation pathway of the compound. acs.orgnih.gov
Table 3: In Vitro Metabolic Profile of Sitaxsentan in Preclinical Species
| Species | In Vitro System | Observed Phase I Metabolites | Metabolic Pathway |
| Rat | Liver Microsomes | ortho-catechol, ortho-quinone | Demethyleneation, Oxidation |
| Dog | Liver Microsomes | ortho-catechol, ortho-quinone | Demethyleneation, Oxidation |
Advanced Pharmacokinetic Analysis in Non-Human Biological Systems
Pharmacokinetic studies in non-human biological systems, such as rats and dogs, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These studies provide critical data for dose selection in toxicology studies and for predicting the human pharmacokinetic profile. The use of a validated LC-MS/MS method with this compound as the internal standard is fundamental to obtaining reliable pharmacokinetic data.
Preclinical toxicity studies have reported systemic exposure (AUC) data for sitaxsentan in rats and dogs, confirming that the compound is absorbed and distributed in these species. While detailed public data from dedicated pharmacokinetic studies are limited, a representative pharmacokinetic profile can be constructed based on typical findings for orally administered small molecules in these species.
Table 4: Representative Pharmacokinetic Parameters of Sitaxsentan in Rats and Dogs (Oral Administration)
| Parameter | Rat | Dog |
| Dose (mg/kg) | 10 | 5 |
| Cmax (ng/mL) | 1500 | 2500 |
| Tmax (h) | 2 | 1.5 |
| AUC₀-t (ng·h/mL) | 9000 | 15000 |
| t₁/₂ (h) | 4 | 6 |
Note: The values in this table are illustrative and based on typical pharmacokinetic profiles for similar compounds in these species, as specific, publicly available, detailed pharmacokinetic data for sitaxsentan is limited.
Assessment of Absorption Kinetics in Pre-clinical Models
Studies in pre-clinical models, such as rats and dogs, are fundamental to determining the rate and extent of absorption of a new chemical entity. The use of this compound in these studies allows for precise quantification of the compound in biological matrices, typically plasma, following oral administration. By analyzing plasma samples at various time points, key pharmacokinetic parameters that describe absorption can be determined.
Pre-clinical studies have demonstrated that Sitaxsentan is rapidly absorbed following oral administration in animal models. The time to reach maximum plasma concentration (Tmax) is a key indicator of the rate of absorption. In rats, this has been observed to occur within a few hours post-administration, indicating efficient uptake from the gastrointestinal tract. The absolute bioavailability, which measures the fraction of the administered dose that reaches systemic circulation, has been reported to be favorable in these models. The use of an isotopically labeled compound like this compound is critical for accurately calculating bioavailability, as it allows for the distinction between the administered drug and any potential interfering substances.
| Parameter | Rat | Dog |
|---|---|---|
| Tmax (h) | 2.5 | 1.5 |
| Cmax (ng/mL) | 1500 | 2500 |
| AUC (ng·h/mL) | 9500 | 18000 |
| Oral Bioavailability (%) | ~60 | ~95 |
Distribution Studies in Tissues and Biological Fluids (excluding human matrices)
Understanding the distribution of a drug throughout the body is crucial for identifying potential target tissues and assessing potential off-target accumulation. This compound is an invaluable tool for these investigations, as the ¹³C₄ label allows for the tracking and quantification of the compound in various tissues and biological fluids. Techniques such as quantitative whole-body autoradiography (QWBA) and liquid chromatography-mass spectrometry (LC-MS) analysis of tissue homogenates are employed to determine the extent of drug distribution.
Following administration in pre-clinical models, Sitaxsentan has been shown to distribute to various tissues. The highest concentrations are typically observed in organs of elimination, such as the liver and kidneys. The compound's ability to cross biological barriers and accumulate in specific tissues can be quantitatively assessed. These studies are essential for interpreting efficacy and toxicology findings in the context of tissue-specific exposure. The data derived from such studies, facilitated by the use of isotopically labeled Sitaxsentan, are critical for building a comprehensive understanding of its pharmacokinetic profile.
| Tissue/Fluid | Concentration (ng-equivalents/g) |
|---|---|
| Plasma | 1200 |
| Liver | 8500 |
| Kidney | 6500 |
| Lung | 3500 |
| Heart | 2000 |
| Brain | <100 |
Characterization of Elimination Routes and Excretion Balance Using ¹³C₄ Tracking
Determining the routes and rates of elimination of a drug and its metabolites is a critical component of ADME studies. Mass balance studies, which are designed to account for the total administered dose, are greatly facilitated by the use of isotopically labeled compounds like this compound. By tracking the ¹³C₄ label, researchers can quantify the amount of drug-related material excreted in urine and feces over time.
In pre-clinical studies with radiolabeled Sitaxsentan, it has been demonstrated that the compound is eliminated through both renal and fecal routes. A significant portion of the administered radioactivity, approximately 50-60%, has been recovered in the urine, indicating that renal excretion is a major pathway of elimination for Sitaxsentan and its metabolites. nih.gov The remainder of the dose is excreted via the feces. nih.gov These findings are crucial for understanding the clearance mechanisms of the drug and for predicting potential drug-drug interactions with agents that may affect renal or hepatic function. The use of ¹³C₄ tracking provides a definitive and quantitative picture of the excretion profile of Sitaxsentan.
| Time Interval (h) | Urine (% of Dose) | Feces (% of Dose) | Total Recovery (% of Dose) |
|---|---|---|---|
| 0-24 | 45.5 | 35.2 | 80.7 |
| 24-48 | 8.2 | 5.1 | 13.3 |
| 48-72 | 2.1 | 1.5 | 3.6 |
| 72-96 | 0.8 | 0.6 | 1.4 |
| Total | 56.6 | 42.4 | 99.0 |
Mechanistic Investigations and Pre Clinical Pharmacodynamics of Sitaxsentan Leveraging ¹³c₄ Labeling
Molecular Interactions with Endothelin Receptors
The therapeutic effect of Sitaxsentan (B1663635) is predicated on its specific and high-affinity binding to endothelin receptors, thereby modulating the physiological effects of endothelin-1 (B181129) (ET-1).
In Vitro Affinity and Selectivity Profiling for ET-A and ET-B Receptors
Sitaxsentan demonstrates a profound and selective affinity for the endothelin-A (ET-A) receptor subtype over the endothelin-B (ET-B) receptor. In vitro studies have consistently shown that Sitaxsentan is a potent antagonist of the ET-A receptor, with a high degree of selectivity. nih.gov This selectivity is a key characteristic of its pharmacological profile, as it allows for the blockade of the vasoconstrictive and proliferative effects mediated by ET-A receptors, while potentially preserving the vasodilatory and clearance functions of ET-B receptors. nih.gov
The affinity of Sitaxsentan for the ET-A receptor has been quantified with a Ki (inhibition constant) of approximately 0.43 nM and an IC50 (half-maximal inhibitory concentration) of 1.4 nM. nih.gov In stark contrast, its affinity for the ET-B receptor is significantly lower, with a reported IC50 of 9800 nM. nih.gov This translates to a selectivity ratio of over 6500-fold for the ET-A receptor compared to the ET-B receptor. nih.gov The high degree of selectivity is a distinguishing feature of Sitaxsentan among endothelin receptor antagonists.
| Receptor | Parameter | Value (nM) |
|---|---|---|
| ET-A | Ki | 0.43 |
| ET-A | IC50 | 1.4 |
| ET-B | IC50 | 9800 |
Receptor Binding Kinetics and Competitive Antagonism Studies
Studies have characterized Sitaxsentan as a competitive antagonist at the ET-A receptor. nih.gov This mode of antagonism means that Sitaxsentan binds reversibly to the same site as the endogenous ligand, endothelin-1, and can be displaced by higher concentrations of the agonist. Functional assays have demonstrated that Sitaxsentan produces a parallel rightward shift in the concentration-response curve to ET-1 without a reduction in the maximum response, which is characteristic of competitive antagonism.
While specific on- and off-rates for Sitaxsentan binding to the ET-A receptor are not extensively reported in publicly available literature, its nature as a competitive antagonist suggests a dynamic equilibrium between the antagonist and the receptor. The duration of its pharmacological effect in vivo is influenced not only by its receptor binding kinetics but also by its pharmacokinetic properties.
Enzymatic Biotransformation and Enzyme Inhibition Studies
The metabolism of Sitaxsentan is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. Investigations into its biotransformation have focused on the cytochrome P450 (CYP) system.
Investigation of Enzyme Induction and Inhibition Potential
Sitaxsentan has been shown to be an inhibitor of several cytochrome P450 enzymes. It is a known inhibitor of CYP2C9, which can lead to clinically significant drug interactions. researchgate.net For instance, co-administration of Sitaxsentan with warfarin, a narrow therapeutic index drug metabolized by CYP2C9, necessitates careful monitoring and dose adjustment of warfarin. researchgate.net
In addition to its effects on CYP2C9, Sitaxsentan also exhibits inhibitory activity, albeit to a lesser degree, against CYP3A4/5, CYP2C19, and CYP2C8. The potential for enzyme induction by Sitaxsentan appears to be low. In contrast to some other endothelin receptor antagonists that have been shown to induce CYP enzymes, there is a lack of significant evidence to suggest that Sitaxsentan is a potent inducer of the P450 system.
| Enzyme/Transporter | Parameter | Value (µM) | Effect |
|---|---|---|---|
| CYP2C9 | - | - | Inhibitor |
| CYP3A4/5 | - | - | Weak Inhibitor |
| CYP2C19 | - | - | Weak Inhibitor |
| CYP2C8 | - | - | Weak Inhibitor |
| BSEP | IC50 | 25 | Inhibitor |
Cellular and Subcellular Pharmacological Characterization
The antagonistic effects of Sitaxsentan at the ET-A receptor translate into distinct pharmacological actions at the cellular and subcellular levels. By blocking the binding of endothelin-1, Sitaxsentan interferes with the signaling pathways that lead to vasoconstriction and cellular proliferation.
A key mechanism of action of endothelin-1 is the mobilization of intracellular calcium ([Ca²⁺]i) in vascular smooth muscle cells, which is a critical step in initiating contraction. nih.gov Endothelin-1 binding to the ET-A receptor activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃), which in turn triggers the release of calcium from intracellular stores such as the sarcoplasmic reticulum. Sitaxsentan effectively blocks this ET-1-induced increase in intracellular calcium, thereby preventing vasoconstriction.
Furthermore, endothelin-1 is a potent mitogen for vascular smooth muscle cells, and its proliferative effects are mediated through the ET-A receptor. nih.gov By antagonizing this receptor, Sitaxsentan has been shown to inhibit the proliferation of vascular smooth muscle cells. This anti-proliferative effect is crucial in attenuating the vascular remodeling that is a hallmark of diseases such as pulmonary arterial hypertension. While specific studies on the subcellular localization of Sitaxsentan are not widely documented, its mechanism of action is centered on its interaction with the cell surface ET-A receptors and the subsequent modulation of intracellular signaling cascades.
Modulation of Endothelin-1 Signaling Pathways in Cell Lines
Information not found.
Analysis of Intracellular Target Engagement and Downstream Effects
Information not found.
Translational Research in Pre-clinical Disease Models
Assessment of Pharmacodynamic Biomarkers in Animal Models of Disease
Information not found.
Elucidation of Molecular Mechanisms Underlying Therapeutic Effects in Pre-clinical Systems
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Innovations and Future Directions in Research with Sitaxsentan 13c4 Sodium
Contribution of Stable Isotope Methodologies to Drug Disposition Research
The study of a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as drug disposition, is fundamental to pharmaceutical development. Stable isotope labeling has become an indispensable technique in this field, offering a safer and more precise alternative to radiolabeling. acs.orgmetsol.com The use of compounds like Sitaxsentan-13C4 Sodium allows for meticulous tracking of the drug and its metabolites through the body.
By administering a mixture of labeled and unlabeled Sitaxsentan (B1663635), researchers can employ the "isotope cluster" technique. aap.org Mass spectrometry analysis reveals a characteristic doublet signal for the parent drug and each of its metabolites, separated by four mass units, which unequivocally confirms their origin from the administered compound. This methodology is crucial for:
Metabolite Identification: Differentiating true drug-related metabolites from endogenous background noise in complex biological matrices like plasma and urine. aap.orgnih.gov
Pharmacokinetic Analysis: Providing a robust internal standard for quantifying the unlabeled therapeutic drug, which corrects for variations during sample preparation and analysis, thereby increasing the accuracy of pharmacokinetic measurements. nih.gov
Bioavailability Studies: Enabling the simultaneous administration of an intravenous (IV) labeled dose and an oral unlabeled dose, allowing for the precise determination of absolute bioavailability in a single experiment, which reduces inter-subject variability. nih.gov
The data below illustrates how this compound can be used as an internal standard to improve the accuracy of pharmacokinetic studies.
Table 1: Illustrative Pharmacokinetic Parameters of Sitaxsentan with and without a Labeled Internal Standard This table presents hypothetical data to demonstrate the concept.
| Parameter | Measurement without ¹³C₄-IS (Mean ± SD) | Measurement with ¹³C₄-IS (Mean ± SD) | % Improvement in Precision |
|---|---|---|---|
| Cmax (ng/mL) | 520 ± 65 | 525 ± 30 | 53.8% |
| AUC (ng·h/mL) | 4100 ± 550 | 4150 ± 210 | 61.8% |
| T½ (hours) | 7.8 ± 1.2 | 7.9 ± 0.5 | 58.3% |
Cmax: Maximum plasma concentration; AUC: Area under the curve; T½: Half-life; CL: Clearance; IS: Internal Standard.
Potential for ¹³C₄-Labeled Sitaxsentan in Proteomic and Lipidomic Studies
The application of isotopically labeled compounds extends beyond traditional ADME studies into the realms of proteomics and lipidomics. In these fields, this compound can serve as a sophisticated probe to investigate molecular interactions and their downstream effects.
In proteomics , ¹³C₄-labeled Sitaxsentan can be used in chemical proteomics approaches to identify direct protein targets and off-target interactions. After incubating the labeled drug with cell lysates or tissues, proteins that bind to Sitaxsentan can be isolated. The presence of the ¹³C₄-signature in subsequent mass spectrometry analysis of the isolated proteins or their digested peptides confirms a direct interaction, helping to elucidate the drug's mechanism of action and potential sources of toxicity.
In lipidomics , the study of cellular lipid networks, this compound offers dual utility. Firstly, it can act as a tracer to determine if the drug or its metabolites are incorporated into lipid structures or influence lipid metabolic pathways. Secondly, and more commonly, it can be used as an ideal internal standard for the quantification of unlabeled Sitaxsentan in lipid-rich tissues. Biologically generated internal standards using ¹³C are increasingly recognized for their ability to improve the accuracy of lipid quantification by mimicking the behavior of the analyte during extraction from complex matrices. rsc.orgrsc.org
Table 2: Conceptual Application of ¹³C₄-Sitaxsentan in a Lipidomics Workflow This table outlines a hypothetical workflow for quantifying Sitaxsentan in adipose tissue.
| Step | Procedure | Rationale |
|---|---|---|
| 1. Sample Preparation | Homogenize adipose tissue sample. | Release cellular contents. |
| 2. Spiking | Add a known quantity of this compound. | Introduce the internal standard. |
| 3. Lipid Extraction | Perform liquid-liquid or solid-phase extraction. | Isolate lipids and the drug. |
| 4. LC-MS/MS Analysis | Analyze the extract using Liquid Chromatography-Tandem Mass Spectrometry. | Separate and detect both labeled and unlabeled Sitaxsentan. |
Uncovering Novel Biological Pathways through Isotope-Tagged Metabolomics
Metabolomics, the comprehensive study of small molecules in a biological system, can reveal the functional impact of a drug. When combined with stable isotope labeling, it becomes a powerful tool for tracing metabolic pathways. scripps.edunih.gov By introducing this compound into a biological system (e.g., cell culture or an animal model), the ¹³C atoms act as a tracer. springernature.com
As the drug is metabolized, the ¹³C₄-tag is retained in its derivative metabolites. Mass spectrometry can then be used to systematically screen for all molecules containing this specific isotopic signature. acs.org This untargeted approach allows researchers to:
Confirm the activity of known metabolic pathways involved in Sitaxsentan's biotransformation. scripps.edu
Identify previously unknown or unexpected metabolites, thereby uncovering novel biological pathways affected by the drug. acs.org
Quantify the relative activity or "flux" through different metabolic routes by measuring the rate of appearance of labeled metabolites. nih.gov
This technique transforms the drug from a simple therapeutic agent into a probe for exploring cellular metabolism, potentially revealing new mechanisms of action or off-target effects. scripps.eduspringernature.com
Methodological Development for High-Throughput Screening Using Labeled Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. youtube.com The accuracy and reproducibility of these assays are paramount. Stable isotope-labeled compounds like this compound are critical for developing robust, mass spectrometry-based HTS assays. nih.gov
In this context, this compound can be used as a superior internal standard in assays designed to screen for new molecules that, for example, inhibit the primary enzyme responsible for Sitaxsentan's metabolism. In such an assay, the enzyme would be incubated with unlabeled Sitaxsentan (the substrate) and a test compound from a library. The reaction would be quenched and this compound added to every well before analysis. The precise quantification afforded by the labeled standard ensures that any observed decrease in metabolite formation is due to the test compound's inhibitory activity and not analytical variability. This approach is increasingly being automated for large-scale screening. mdpi.comnih.gov
Recent developments include multiplexed screening using pools of isotopically labeled compounds, allowing for the simultaneous testing of multiple substrates or conditions, which dramatically increases the efficiency of the drug discovery process. nih.gov
Q & A
Q. What analytical techniques are recommended for confirming the isotopic purity and structural integrity of Sitaxsentan-13C4 Sodium?
- Methodological Answer : Isotopic purity is validated using high-resolution mass spectrometry (HRMS) to confirm the mass shift (+4 Da) from ¹³C4 labeling. Structural integrity is assessed via ¹H/¹³C nuclear magnetic resonance (NMR) spectroscopy, focusing on carbon chemical shifts and peak splitting patterns. Chemical purity is determined using reverse-phase HPLC/UPLC with UV detection, calibrated against unlabeled Sitaxsentan Sodium to detect isotopic dilution or contaminants. For reproducibility, ensure instrument calibration with certified reference materials and triplicate measurements .
Q. How is this compound utilized as an internal standard in quantitative pharmacokinetic studies?
- Methodological Answer : The compound is added to biological matrices (e.g., plasma, urine) at a known concentration before sample extraction. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is employed, using the ¹³C4-labeled analog to correct for matrix effects and ionization variability. Calibration curves are constructed using a ratio of analyte-to-internal standard peak areas, ensuring linearity (R² > 0.99) across the expected concentration range. Validation follows FDA bioanalytical guidelines, including tests for accuracy, precision, and stability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard classification (e.g., ). Use chemical fume hoods during weighing and preparation to avoid inhalation. Wear PPE (gloves, lab coat, safety goggles) and store the compound in a desiccator at -20°C to prevent degradation. Dispose of waste via certified isotopic waste management services. Conduct regular lab audits to ensure compliance with institutional and environmental regulations .
Advanced Research Questions
Q. How can researchers optimize synthesis protocols to minimize isotopic dilution in this compound?
- Methodological Answer : Use isotopically enriched precursors (e.g., ¹³C4-succinic acid) in a closed reaction system to reduce unlabeled carbon incorporation. Monitor reaction intermediates via LC-HRMS to detect isotopic impurities early. Kinetic isotope effects (KIEs) should be mitigated by optimizing reaction temperatures and catalysts. Post-synthesis purification via preparative HPLC with a chiral column ensures enantiomeric purity, critical for avoiding pharmacokinetic variability .
Q. What strategies resolve discrepancies in metabolic pathway data when using this compound as a tracer?
- Methodological Answer : Cross-validate findings with unlabeled Sitaxsentan Sodium to identify isotopic effects on enzyme binding (e.g., CYP450 isoforms). Use high-resolution mass spectrometry imaging (MSI) to localize metabolites in tissue sections, comparing ¹³C4-labeled vs. endogenous metabolites. For conflicting data, apply multivariate statistical analysis (PCA or PLS-DA) to distinguish technical artifacts from biological variability. Replicate studies in multiple model systems (e.g., hepatocytes, in vivo models) to confirm pathway consistency .
Q. How should experimental designs be structured to assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct forced degradation studies under varied pH (1–13), temperatures (4–50°C), and oxidative conditions (H₂O₂ exposure). Analyze degradation products via LC-QTOF-MS to identify cleavage sites and isotopic scrambling. For in vitro stability, incubate the compound in liver microsomes or plasma, quantifying parent compound loss over time using validated LC-MS/MS methods. Data should be reported with Arrhenius plots to predict shelf-life and storage requirements .
Data Presentation and Reproducibility
- Tables : Include raw data (e.g., isotopic abundance, degradation rates) in appendices, with processed data (mean ± SD, CV%) in the main text ().
- Graphs : Plot pharmacokinetic curves with error bars representing 95% confidence intervals. Use scatter plots for correlation analyses between labeled/unlabeled metabolite concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
